1-Chloro-5-isocyanato-2,4-dimethoxybenzene
Overview
Description
1-Chloro-5-isocyanato-2,4-dimethoxybenzene is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of benzene, characterized by the presence of chloro, isocyanato, and dimethoxy functional groups.
Preparation Methods
The synthesis of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the isocyanato group can be introduced using reagents like phosgene or isocyanic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Chloro-5-isocyanato-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Addition Reactions: The isocyanato group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-5-isocyanato-2,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications
Mechanism of Action
The mechanism of action of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene involves its reactivity towards nucleophiles. The isocyanato group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of stable adducts, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-Chloro-5-isocyanato-2,4-dimethoxybenzene can be compared with similar compounds such as:
1-Chloro-2,4-dimethoxybenzene: Lacks the isocyanato group, making it less reactive towards nucleophiles.
1-Isocyanato-2,4-dimethoxybenzene: Lacks the chloro group, affecting its reactivity in substitution reactions.
1-Chloro-5-isocyanato-3,4-dimethoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-5-isocyanato-2,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSVEXSXJCUYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=C=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402753 | |
Record name | 1-chloro-5-isocyanato-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55440-55-6 | |
Record name | 1-Chloro-5-isocyanato-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55440-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-5-isocyanato-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2,4-dimethoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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